6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves the formation of the imidazo[4,5-c]pyridine core followed by bromination and isopropylation steps. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by selective bromination using bromine or N-bromosuccinimide (NBS) and subsequent alkylation with isopropyl halides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Uniqueness
6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and bromine atom can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11BrN4 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-3-propan-2-ylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C9H11BrN4/c1-5(2)14-4-12-6-3-7(10)13-9(11)8(6)14/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
JDOLLXWISYVYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=CC(=NC(=C21)N)Br |
Origin of Product |
United States |
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